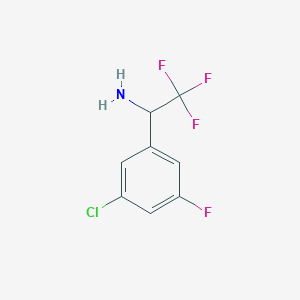
1-(3-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanamine (CFT) is a synthetic compound that has been used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, which make it an attractive compound for a number of research purposes.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
A study by Harrison et al. (2001) discusses a compound related to 1-(3-Chloro-5-fluorophenyl)-2,2,2-trifluoroethanamine, which acts as a high-affinity, orally active neurokinin-1 (h-NK(1)) receptor antagonist. This compound showed effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting its potential therapeutic application in these areas (Harrison et al., 2001).
Material Science: Polyimides Synthesis
Yin et al. (2005) synthesized a novel fluorinated aromatic diamine monomer, closely related to the chemical , which was then used to create a series of new fluorine-containing polyimides. These polyimides displayed remarkable solubility in various solvents and possessed outstanding mechanical properties and thermal stability, making them suitable for advanced material applications (Yin et al., 2005).
Chemical Synthesis and Characterization
Zhang et al. (2016) used a derivative of this compound in a one-pot synthesis process to create N-(α-fluorovinyl)azole derivatives. This study demonstrates the versatility of the chemical as a building block in organic synthesis, particularly in creating compounds with potential biological activity (Zhang et al., 2016).
Optical and Electronic Materials
Tao et al. (2009) researched the use of a similar compound in the synthesis of highly optical transparent and low dielectric constant fluorinated polyimides. These materials exhibited excellent thermal stability, mechanical properties, and high optical transparency, suggesting their suitability for applications in optoelectronics and as insulating materials in electronics (Tao et al., 2009).
Propriétés
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF4N/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3,7H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVGSEBZNLFMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

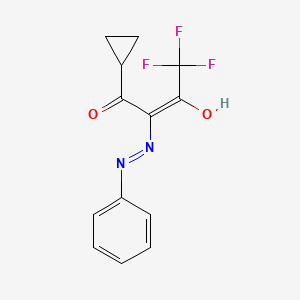
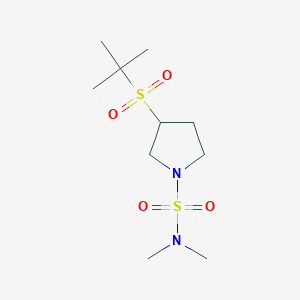
![(5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2811395.png)
![Methyl 2-(4-(tert-butyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2811401.png)


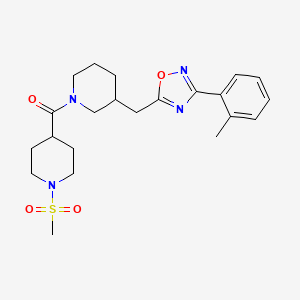


![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2811407.png)
![1-Benzyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2811408.png)

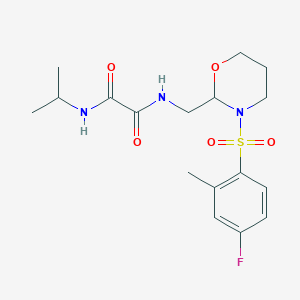
![N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2811414.png)